REACTION_CXSMILES
|
[NH2:1][CH:2]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)[CH3:3].C(O)(=O)[C@@H](C1C=CC=CC=1)O>CC(C)=O>[NH2:1][C@@H:2]([CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])[CH2:8][CH2:9]1)[CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
could be isolated (
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The obtained precipitate was collected
|
Type
|
WASH
|
Details
|
rinsed with some acetone
|
Type
|
CUSTOM
|
Details
|
recrystallized once
|
Type
|
CUSTOM
|
Details
|
After acid base separation
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)[CH3:3].C(O)(=O)[C@@H](C1C=CC=CC=1)O>CC(C)=O>[NH2:1][C@@H:2]([CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])[CH2:8][CH2:9]1)[CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
could be isolated (
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The obtained precipitate was collected
|
Type
|
WASH
|
Details
|
rinsed with some acetone
|
Type
|
CUSTOM
|
Details
|
recrystallized once
|
Type
|
CUSTOM
|
Details
|
After acid base separation
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1)[CH3:3].C(O)(=O)[C@@H](C1C=CC=CC=1)O>CC(C)=O>[NH2:1][C@@H:2]([CH:4]1[CH2:5][CH2:6][N:7]([C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])[CH2:8][CH2:9]1)[CH3:3]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C([C@H](O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
could be isolated (
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The obtained precipitate was collected
|
Type
|
WASH
|
Details
|
rinsed with some acetone
|
Type
|
CUSTOM
|
Details
|
recrystallized once
|
Type
|
CUSTOM
|
Details
|
After acid base separation
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@H](C)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |